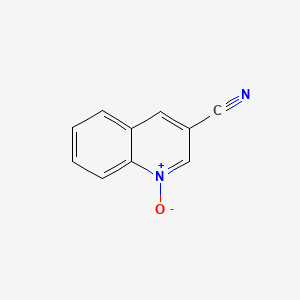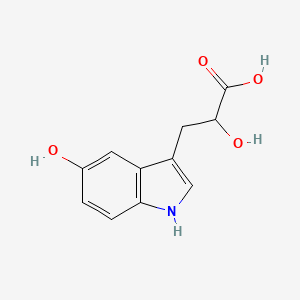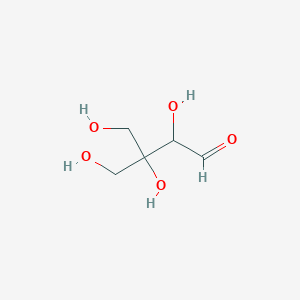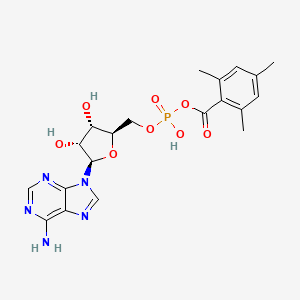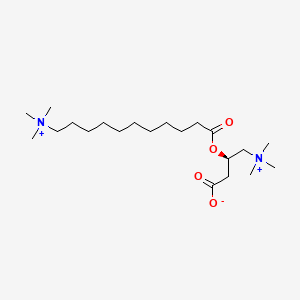
Heptaphene
Übersicht
Beschreibung
Heptaphene is a chemical compound with the formula C30H18 . It has a molecular weight of 378.4639 .
Synthesis Analysis
The synthesis of Heptaphene has been achieved on Ag(001) from brominated and non-brominated tetrahydroheptacene precursors . The presence of Br atoms in the reactants has been found to affect the reaction process .Molecular Structure Analysis
Heptaphene’s molecular structure consists of 30 carbon atoms and 18 hydrogen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Heptaphene have been characterized by scanning tunneling microscopy and spectroscopy .Physical And Chemical Properties Analysis
Heptaphene has a density of 1.3±0.1 g/cm3, a boiling point of 677.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 95.8±0.8 kJ/mol and a flash point of 360.6±16.4 °C . The index of refraction is 1.867 and the molar refractivity is 133.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
1. Diesel Engine Emissions
Research by Xiao, Ladommatos, and Zhao (2000) on diesel engine emissions highlights the impact of fuel aromatic and oxygenate compounds on exhaust emissions. The study used heptane-based fuels, indicating that aromatic hydrocarbons like toluene and methylnaphthalene significantly increase smoke and other emissions. In contrast, oxygenated fuel blends generally reduce these emissions, except for heptanol blends. This research is crucial for understanding and improving diesel engine efficiency and emissions control (Xiao, Ladommatos, & Zhao, 2000).
2. Imaging and Biomolecule Labeling
Luciano et al. (2019) developed a new class of heptamethine cyanines for near-infrared imaging applications. These compounds are resistant to aggregation, a common issue with fluorophores, and exhibit bright signals for both in vitro and in vivo imaging. This advancement significantly enhances the accuracy and effectiveness of biomolecule labeling and imaging (Luciano et al., 2019).
3. Plasma Interaction with Heavy Oil Compounds
Sun et al. (2019) investigated the self-heating effect on the stability of a nanosecond pulsed dielectric barrier discharge (DBD) interacting with heavy oil model compounds like heptane. Their findings provide insights into the complex interaction between plasma and liquid in the conversion of heavy oil to valuable chemical products. This research contributes to optimizing plasma-assisted processes in heavy oil treatment (Sun et al., 2019).
4. Fuel Combustion and Autoignition Characteristics
Gauthier, Davidson, and Hanson (2004) examined the autoignition characteristics of n-heptane/air mixtures, providing valuable data for understanding fuel combustion in engines. Their research helps in developing more efficient and cleaner combustion processes (Gauthier, Davidson, & Hanson, 2004).
5. Heptane Combustion Chemistry
Ruwe et al. (2020) explored the combustion chemistry of n-heptane, particularly the formation of polycyclic aromatic hydrocarbons (PAH) in different combustion environments. This study aids in understanding and controlling emissions from combustion processes (Ruwe et al., 2020).
6. Chemical Reactions and Synthesis
Shoji et al. (2020) reported on the synthesis of thiophene-fused heptalene derivatives, providing valuable insights into the structural and electronic properties of these compounds. This research has implications for the development of new materials with specific electronic features (Shoji et al., 2020).
7. Hydrocarbon Separation Techniques
Various studies, such as those by Verdía et al. (2011) and Hashemipour et al. (2018), focus on the separation of hydrocarbon mixtures using techniques like thermogravitational columns. These research efforts are crucial for improving the efficiency of hydrocarbon processing in the petroleum industry (Verdía et al., 2011); (Hashemipour et al., 2018).
Eigenschaften
IUPAC Name |
heptaphene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-7-21-13-27-17-29-23(15-25(27)11-19(21)5-1)9-10-24-16-26-12-20-6-2-4-8-22(20)14-28(26)18-30(24)29/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJRMEVDTSKFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC5=CC6=CC7=CC=CC=C7C=C6C=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176740 | |
| Record name | Heptaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptaphene | |
CAS RN |
222-75-3 | |
| Record name | Heptaphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptaphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000222753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



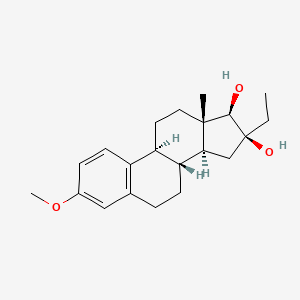
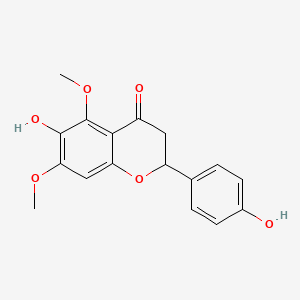

![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)


![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)
